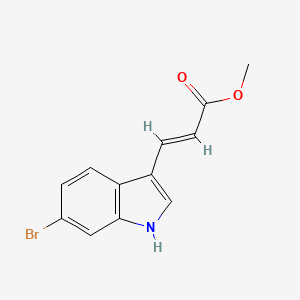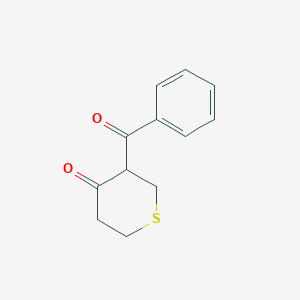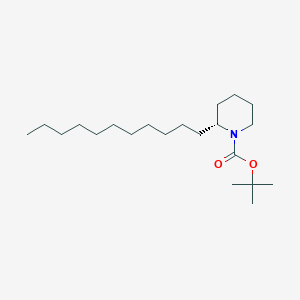![molecular formula C13H11NO2 B14283325 1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 125108-26-1](/img/structure/B14283325.png)
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a hydroxyl group and a dihydrobenzoquinolinone core
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through several methods:
-
Intramolecular Cyclization: : One of the most efficient methods involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .
-
Reductive Cyclization: : Another approach involves the reductive cyclization of β,β-diarylacrylate derivatives. This method utilizes a selective iron-mediated reduction followed by cyclization to form the desired quinolinone structure .
Analyse Chemischer Reaktionen
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of hepatitis C virus RNA-dependent RNA polymerase.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It has been used in various biological studies to understand its interactions with different biomolecules and its potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of hepatitis C virus RNA-dependent RNA polymerase, it binds to the active site of the enzyme, thereby preventing the replication of the viral RNA . The exact molecular pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be compared with other similar compounds, such as:
4(3H)-Quinazolinone: This compound is known for its broad applications, including antimalarial, antitumor, and antimicrobial activities.
5-Hydroxy-4-aryl-3,4-dihydro-1H-quinolin-2-ones: These are natural products isolated from fungal strains and are known for their insecticidal and anthelmintic properties.
The uniqueness of this compound lies in its specific structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
125108-26-1 |
|---|---|
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-hydroxy-3,4-dihydrobenzo[h]quinolin-2-one |
InChI |
InChI=1S/C13H11NO2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,16H,7-8H2 |
InChI-Schlüssel |
AOJDWDNDXVQDST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C2=C1C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)




![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)







